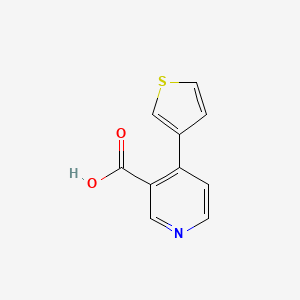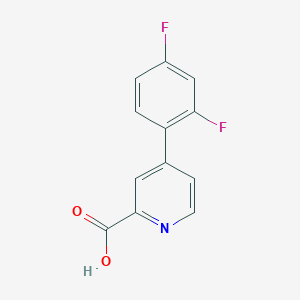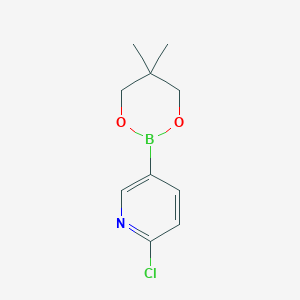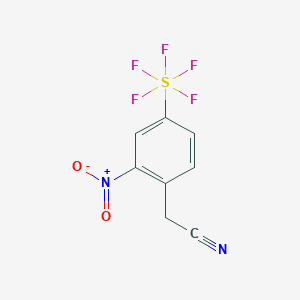![molecular formula C7H4ClIN2 B1453088 5-クロロ-8-ヨードイミダゾ[1,2-a]ピリジン CAS No. 1031289-77-6](/img/structure/B1453088.png)
5-クロロ-8-ヨードイミダゾ[1,2-a]ピリジン
概要
説明
5-Chloro-8-iodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-8-iodoimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-8-iodoimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学: 抗癌研究
5-クロロ-8-ヨードイミダゾ[1,2-a]ピリジン誘導体は、抗癌剤としての可能性が探求されています。 研究では、さまざまな誘導体が合成され、乳癌細胞株に対して評価されています . 例えば、N-アシルヒドラゾン修飾を施した化合物は、有意な抗増殖活性を示しており、そのうちの1つの誘導体は、MCF7およびMDA-MB-231細胞株に対して強力な活性を示しています .
抗菌性
イミダゾ[1,2-a]ピリジン誘導体の抗菌性は、よく知られています。 これらの化合物は、さまざまな細菌株に対して試験されており、有望な結果を示しています . イミダゾ[1,2-a]ピリジンコアの構造修飾は、抗菌活性の度合いを変える可能性があります。
抗ウイルス研究
5-クロロ-8-ヨードイミダゾ[1,2-a]ピリジンの誘導体を含むイミダゾ[1,2-a]ピリジン化合物は、その抗ウイルス特性について調査されています。 これらの化合物に対して開発された合成法は、収率と生物活性を高めることを目的としており、抗ウイルス薬の開発のための新しい道を開く可能性があります .
農業: 病害虫防除
農業において、イミダゾ[1,2-a]ピリジン誘導体は、病害虫防除に使用されます。 これらの化合物は、広葉樹植物のシュートの処理や、げっ歯類の駆除に用いられています . これらの化合物が農業における設定で有効であることは、作物の健康維持における重要性を強調しています。
材料科学
5-クロロ-8-ヨードイミダゾ[1,2-a]ピリジンは、その構造的特徴により、材料科学における用途でも知られています。 その縮合二環式複素環構造は、特定の電子特性と化学特性を持つ材料を開発するための貴重な足場となります .
結核薬の発見
イミダゾ[1,2-a]ピリジン類似体は、多剤耐性結核 (MDR-TB) および広範耐性結核 (XDR-TB) に対する潜在的な薬剤として特定されています。 研究では、これらの化合物の構造活性相関と作用機序に焦点を当て、新しい結核薬を開発しています .
化学合成方法論
この化合物は、機能性誘導体の合成の出発点として役立ちます。 縮合反応や多成分反応などのさまざまな合成アプローチが、イミダゾ[1,2-a]ピリジン誘導体の作成に用いられており、これは新しい生物活性物質の探索において価値があります .
産業用途
5-クロロ-8-ヨードイミダゾ[1,2-a]ピリジンの具体的な産業用途は直接見つかっていませんが、イミダゾ[1,2-a]ピリジンのより広いクラスは、その「薬物偏見」足場のために化学のさまざまな分野で使用されており、製薬製造や材料科学における潜在的な産業用途を示唆しています .
作用機序
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which 5-chloro-8-iodoimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of 5-Chloro-8-iodoimidazo[1,2-a]pyridine with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, which includes 5-chloro-8-iodoimidazo[1,2-a]pyridine, is known to occur through radical reactions . These reactions could potentially affect various biochemical pathways.
Result of Action
The functionalization of imidazo[1,2-a]pyridines, which includes 5-chloro-8-iodoimidazo[1,2-a]pyridine, is known to occur through radical reactions . These reactions could potentially result in various molecular and cellular effects.
Action Environment
The functionalization of imidazo[1,2-a]pyridines, which includes 5-chloro-8-iodoimidazo[1,2-a]pyridine, is known to occur through radical reactions . These reactions could potentially be influenced by various environmental factors.
生化学分析
Biochemical Properties
5-Chloro-8-iodoimidazo[1,2-a]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between 5-Chloro-8-iodoimidazo[1,2-a]pyridine and kinases can lead to the modulation of kinase activity, thereby affecting downstream signaling events. Additionally, this compound can bind to certain receptors, altering their conformation and activity .
Cellular Effects
The effects of 5-Chloro-8-iodoimidazo[1,2-a]pyridine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Chloro-8-iodoimidazo[1,2-a]pyridine has been shown to inhibit cell proliferation by interfering with specific signaling pathways that are essential for cell growth and survival . Furthermore, this compound can affect the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-8-iodoimidazo[1,2-a]pyridine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 5-Chloro-8-iodoimidazo[1,2-a]pyridine can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-8-iodoimidazo[1,2-a]pyridine can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and heat . Long-term studies have shown that 5-Chloro-8-iodoimidazo[1,2-a]pyridine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Chloro-8-iodoimidazo[1,2-a]pyridine in animal models are influenced by the dosage administered. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 5-Chloro-8-iodoimidazo[1,2-a]pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended biochemical reactions.
Metabolic Pathways
5-Chloro-8-iodoimidazo[1,2-a]pyridine is involved in several metabolic pathways. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall pharmacological effects of the compound. Additionally, 5-Chloro-8-iodoimidazo[1,2-a]pyridine can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 5-Chloro-8-iodoimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, 5-Chloro-8-iodoimidazo[1,2-a]pyridine can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by its binding affinity to plasma proteins, which can impact its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-Chloro-8-iodoimidazo[1,2-a]pyridine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . For example, 5-Chloro-8-iodoimidazo[1,2-a]pyridine can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis in cancer cells .
特性
IUPAC Name |
5-chloro-8-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKDPFPWSAJSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C(C2=N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)








![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)


